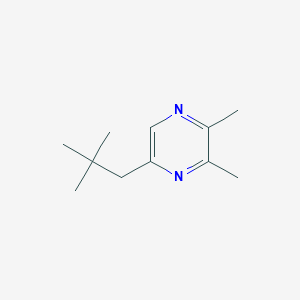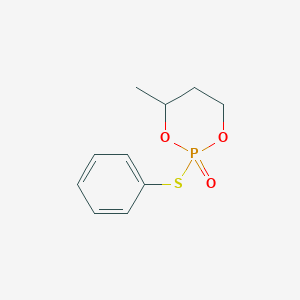
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound characterized by its distinctive structure, which includes a dioxaphosphinan ring substituted with a phenylsulfanyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable phosphorus precursor with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and phenylthiol (C6H5SH) in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dioxaphosphinan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting normal cellular functions. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities.
Comparaison Avec Des Composés Similaires
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of an oxo group.
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-selenone: Contains a selenone group, offering different reactivity and properties.
Uniqueness: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of a dioxaphosphinan ring with a phenylsulfanyl group, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
53857-47-9 |
|---|---|
Formule moléculaire |
C10H13O3PS |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
4-methyl-2-phenylsulfanyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C10H13O3PS/c1-9-7-8-12-14(11,13-9)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
NWAUQQCPFBMVQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOP(=O)(O1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)

![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


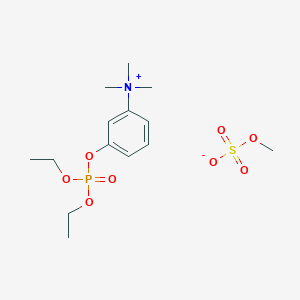
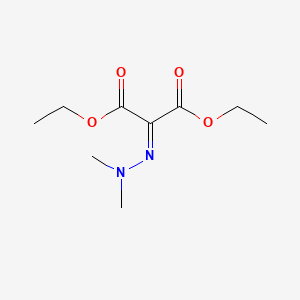

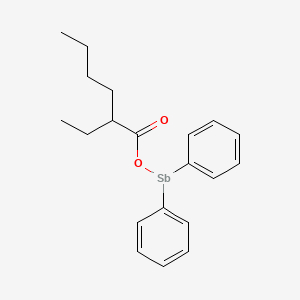
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)

